molecular formula C16H22N2O3S B603066 1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole CAS No. 1808822-24-3

1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole

Katalognummer: B603066
CAS-Nummer: 1808822-24-3
Molekulargewicht: 322.4g/mol
InChI-Schlüssel: HIWMVJGMRKMIEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a sulfonyl group and an aromatic ring bearing butoxy and isopropyl groups. Its distinct structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Eigenschaften

CAS-Nummer

1808822-24-3

Molekularformel

C16H22N2O3S

Molekulargewicht

322.4g/mol

IUPAC-Name

1-(2-butoxy-5-propan-2-ylphenyl)sulfonylpyrazole

InChI

InChI=1S/C16H22N2O3S/c1-4-5-11-21-15-8-7-14(13(2)3)12-16(15)22(19,20)18-10-6-9-17-18/h6-10,12-13H,4-5,11H2,1-3H3

InChI-Schlüssel

HIWMVJGMRKMIEB-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CC=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the aromatic sulfonyl chloride: The starting material, 2-butoxy-5-isopropylbenzenesulfonyl chloride, is prepared by sulfonation of 2-butoxy-5-isopropylbenzene followed by chlorination.

    Pyrazole formation: The sulfonyl chloride is then reacted with hydrazine to form the corresponding sulfonyl hydrazide.

    Cyclization: The sulfonyl hydrazide undergoes cyclization in the presence of a base to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The aromatic and pyrazole rings contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole include other sulfonyl-substituted pyrazoles and aromatic sulfonyl compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:

  • 1-[(2-methoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole
  • 1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole

The uniqueness of this compound lies in its specific substituents, which can influence its solubility, stability, and interaction with biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.